molecular formula C17H13ClN2OS B2474694 N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide CAS No. 303791-93-7

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B2474694
CAS No.: 303791-93-7
M. Wt: 328.81
InChI Key: ADOGIMADLFJDME-UHFFFAOYSA-N
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Description

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is a synthetic compound featuring a benzamide group linked to a 1,3-thiazole core, which is further substituted with a 2-chlorobenzyl group. This structure places it within a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery research. The 1,3-thiazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . While specific studies on this exact compound are limited, its molecular architecture suggests potential utility as a key intermediate or a candidate for screening in various therapeutic areas. Researchers may investigate this compound in the context of developing novel anticancer agents, as numerous thiazole derivatives have demonstrated potent cytotoxic activities by targeting key cellular pathways, including the induction of apoptosis, loss of mitochondrial membrane potential, and generation of reactive oxygen species (ROS) . Furthermore, its structural elements are reminiscent of molecules explored for their antimicrobial and antiviral properties, given the established role of heterocyclic compounds like thiazoles and oxadiazoles in combating infectious diseases . The presence of the benzamide moiety also offers a site for further chemical modification, making it a versatile building block for constructing libraries of derivatives for structure-activity relationship (SAR) studies. This compound is provided exclusively for laboratory research to aid in the exploration of heterocyclic chemistry and the discovery of new bioactive molecules.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-13(15)10-14-11-19-17(22-14)20-16(21)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOGIMADLFJDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide, have shown promising anticancer properties in various studies.

  • Mechanism of Action : Thiazole compounds often exhibit cytotoxic effects through apoptosis induction in cancer cells. For instance, compounds derived from thiazole have been tested against several cancer cell lines, demonstrating significant selectivity and potency.
  • Case Studies :
    • A recent study synthesized novel thiazole derivatives that were evaluated against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). One compound exhibited an IC50 value of 23.30 ± 0.35 mM, indicating strong anticancer activity .
    • Another investigation focused on thiazole-pyridine hybrids, which showed superior efficacy against breast cancer cell lines compared to standard treatments. The hybrid compounds demonstrated an IC50 of 5.71 μM against MCF-7 cells .

Antibacterial Properties

The antibacterial potential of thiazole derivatives is another significant area of research.

  • Activity Spectrum : Various studies have reported the effectiveness of thiazole derivatives against a range of bacterial strains. For example, newly synthesized phenylthiazol-2-amines exhibited good to moderate activity against Staphylococcus aureus and Escherichia coli .
  • Research Findings :
    • A study highlighted the synthesis of imidazotriazole-incorporated thiazoles that showed enhanced activity against multiple bacterial species, surpassing the efficacy of standard antibiotics .

Antidiabetic Potential

Thiazole derivatives have also been explored for their antidiabetic effects.

  • Biological Activity : Certain thiazole compounds have been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic models.
  • Evidence from Studies : Research indicates that specific thiazole derivatives can enhance glucose uptake in insulin-resistant cells, showcasing their potential as therapeutic agents for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.

  • Key Modifications : Variations in substituents on the thiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine has been linked to increased potency against cancer cells .

Summary Table of Applications

ApplicationActivity TypeNotable CompoundsIC50 Values
AnticancerCytotoxicityThiazole-pyridine hybrids5.71 μM (MCF-7)
AntibacterialBroad-spectrumPhenylthiazol derivativesVariable
AntidiabeticInsulin sensitizationSpecific thiazolesNot specified

Mechanism of Action

The mechanism of action of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : Nitro substituents (e.g., nitazoxanide) enhance antiparasitic activity by stabilizing the amide anion, critical for enzyme inhibition . In contrast, the 2-chloro group in the target compound may offer a balance between electronic effects and metabolic stability.
  • Sulfonamide vs. Benzamide : Compounds like LMM5 and LMM11 incorporate sulfonamide groups, which improve solubility and thioredoxin reductase binding, whereas the unmodified benzamide in the target compound may prioritize passive diffusion .

Biological Activity

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide, also known as 4-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C17H12Cl2N2OS
  • CAS Number : 303792-33-8
  • SMILES Notation : C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor activity. A study reported that thiazole compounds showed effective cytotoxicity against various cancer cell lines. The median effective dose (IC50) values for certain thiazole derivatives were reported as low as 1.61 µg/mL, indicating potent activity against cancer cells .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
This compoundVariousTBD

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole and benzamide rings is crucial for enhancing cytotoxic effects. For example, electron-donating groups at certain positions on the phenyl ring have been shown to increase biological activity significantly .

Antibacterial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics .

Table 2: Antibacterial Activity

CompoundBacteria TestedMIC (µg/mL)
Compound AS. aureus2
Compound BE. coli<10
This compoundTBD

The SAR analysis indicates that substituents such as halogens or electron-withdrawing groups on the aromatic rings enhance antibacterial efficacy .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit bacterial growth by disrupting cell wall synthesis or function.

Case Studies

One notable study involved synthesizing a series of thiazole derivatives and evaluating their biological activities against various cancer cell lines and bacterial strains. The results highlighted the potential of these compounds as lead candidates for further development in cancer therapy and antibiotic treatments .

Q & A

Q. What are the established synthetic routes for N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach is the coupling of 2-aminothiazole derivatives with benzoyl chloride analogs under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) and inert atmospheres are critical to prevent oxidation. Reaction progress is monitored via TLC, and purification employs recrystallization or chromatography. Key intermediates like 5-chlorothiazol-2-amine are prepared before benzamide introduction .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯N interactions in thiazole rings). Purity is assessed via HPLC (>95%) and melting point analysis .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

SAR focuses on modifying the:

  • Thiazole ring : Substituting chlorine with electron-withdrawing groups (e.g., nitro) to improve enzyme inhibition.
  • Benzamide moiety : Introducing methoxy or trifluoromethyl groups to enhance lipophilicity and blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like PFOR or kinases, validated via crystallography .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Common issues include disordered solvent molecules and anisotropic thermal motion. Strategies:

  • Use SHELXL for iterative refinement with restraints on bond lengths/angles.
  • Apply TWIN commands for twinned crystals.
  • Validate with R-factor convergence (<0.05) and Fourier difference maps .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across studies)?

Contradictions may stem from assay conditions (e.g., pH, serum content) or compound stability. Mitigation steps:

  • Replicate assays in triplicate under standardized conditions.
  • Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Characterize degradation products via LC-MS to confirm compound integrity during assays .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYieldReference
Thiazole ring formation5-chlorothiazol-2-amine, pyridine70–85%
Benzamide coupling2-chlorobenzoyl chloride, Et₃N65–80%

Q. Table 2: Biological Activity Data

Assay TypeTarget/ModelResult (IC₅₀/MIC)Reference
Anticancer (MTT)HeLa cells12.3 µM
Antimicrobial (MIC)S. aureus8 µg/mL
Enzyme inhibitionPFOR0.45 µM

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